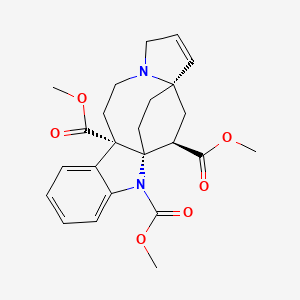
lapidilectine A, (rel)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lapidilectine A, (rel)- is an indolyl carboxylic acid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Lapidilectine A has shown promising biological activities that are pivotal for its application in cancer therapy and drug development:
- Multidrug Resistance Reversal : Preliminary studies indicate that Lapidilectine A can reverse multidrug resistance in vincristine-resistant cancer cells. This property is crucial as multidrug resistance is a significant barrier in effective cancer treatment. The compound's ability to enhance the efficacy of existing chemotherapeutic agents presents a potential avenue for improving cancer therapies .
- Antitumor Activity : Research suggests that indole alkaloids, including Lapidilectine A, possess antitumor properties. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways associated with cell survival and proliferation .
Synthetic Methodologies
The synthesis of Lapidilectine A and related compounds has been a focus of research due to their structural complexity and potential therapeutic benefits:
- Total Synthesis : The total synthesis of Lapidilectine A has been achieved through innovative synthetic routes that utilize gold-catalyzed reactions. This method allows for efficient construction of the compound's unique pyrroloazocine core, which is essential for its biological activity . The synthesis involves several key steps, including cyclization and stereoselective reductions, leading to enantiomerically pure products suitable for biological testing.
- Scalable Synthesis : Recent advancements in synthetic chemistry have enabled the rapid and scalable synthesis of Lapidilectine-type alkaloids. Techniques such as Ugi four-component coupling have been employed to construct the tetracyclic core efficiently, facilitating further exploration of these compounds' biological properties .
Therapeutic Potential
The therapeutic applications of Lapidilectine A are under investigation, particularly in oncology:
- Combination Therapies : Given its ability to reverse drug resistance, Lapidilectine A could be used in combination with other chemotherapeutic agents to enhance treatment efficacy. Research is ongoing to evaluate optimal dosing regimens and combinations that maximize therapeutic outcomes while minimizing side effects .
- Novel Drug Development : The unique structure of Lapidilectine A presents opportunities for the development of novel drugs targeting specific pathways involved in cancer progression. Its derivatives may also be explored for their potential use in treating other diseases influenced by indole alkaloids .
Data Tables
| Property | Details |
|---|---|
| Chemical Class | Indole Alkaloids |
| Source | Isolated from Kopsia grandifolia |
| Biological Activity | Multidrug resistance reversal; antitumor activity |
| Synthetic Methodology | Total synthesis via gold-catalyzed reactions; Ugi four-component coupling |
| Potential Applications | Cancer therapy; combination therapies; novel drug development |
Case Studies
- Case Study on Multidrug Resistance Reversal :
- Synthetic Route Development :
Eigenschaften
Molekularformel |
C24H28N2O6 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
trimethyl (1R,9S,16R,18R)-2,12-diazapentacyclo[14.2.2.01,9.03,8.012,16]icosa-3,5,7,14-tetraene-2,9,18-tricarboxylate |
InChI |
InChI=1S/C24H28N2O6/c1-30-19(27)17-15-22-9-6-13-25(22)14-12-23(20(28)31-2)16-7-4-5-8-18(16)26(21(29)32-3)24(17,23)11-10-22/h4-9,17H,10-15H2,1-3H3/t17-,22+,23+,24+/m0/s1 |
InChI-Schlüssel |
YLBUDFTWGUSIKB-QKBJRNKPSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@@]23CC[C@]14[C@](CCN2CC=C3)(C5=CC=CC=C5N4C(=O)OC)C(=O)OC |
Kanonische SMILES |
COC(=O)C1CC23CCC14C(CCN2CC=C3)(C5=CC=CC=C5N4C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















